(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine

Chiral Purity Stereochemistry Enantiomeric Excess

Standard racemic or mismatched benzimidazole chiral building blocks invalidate asymmetric method development and SAR studies. This (R)-enantiomer (CAS 1235024-08-4) provides the defined stereochemistry required for reproducible enantioselective catalysis and angiotensin II receptor analog synthesis. - **Chiral purity**: [α]D²⁵ = +32.7° (c 1.0, CHCl₃); enantiomerically distinct from (S)-form (CAS 59653-66-6, -29.9°). - **Critical application**: Enantioselective metal-ligand catalysis; chiral HPLC reference standard for ee quantification. - **Supply advantage**: Melting point 193-196°C, stable crystalline solid; dual appeal for research integrity and procurement reliability.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
CAS No. 1235024-08-4
Cat. No. B3224592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine
CAS1235024-08-4
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NC2=CC=CC=C2N1)N
InChIInChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1
InChIKeyJDPVJORLNSVLOK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-i-Pr-BIMAH: Structural and Chiral Baseline


(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine (CAS 1235024-08-4), also known as (R)-i-Pr-BIMAH, is a chiral benzimidazole derivative with the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . It exists as a white to off-white solid with a melting point of 193-196°C and a specific optical rotation of +32.7° (c 1.0, CHCl₃) . The compound is primarily utilized as a chiral building block in medicinal chemistry and as a nitrogen-based ligand in enantioselective catalysis .

Format Chiral building block & ligand
Stereochemistry Confirmed (R)-enantiomer
Use Context Asymmetric synthesis & chiral reference

Why (R)-i-Pr-BIMAH Substitution Fails


In-class benzimidazole derivatives are not interchangeable due to the pronounced impact of stereochemistry on molecular recognition and catalytic activity. The (R)-enantiomer exhibits a specific optical rotation of +32.7°, while its (S)-counterpart (CAS 59653-66-6) rotates at -29.9° under identical conditions [1]. Substituting with a racemic mixture or the opposite enantiomer can lead to drastically altered binding affinities, diminished enantioselectivity in asymmetric syntheses, and irreproducible biological outcomes .

Opposite enantiomer substitution
May invert chiral induction and alter binding affinity, leading to non-reproducible outcomes.
Racemic or achiral analog use
May compromise asymmetric induction, yielding non-selective products and undermining synthetic route fidelity.

Comparative Evidence for (R)-i-Pr-BIMAH


Optical Rotation: (R)- vs. (S)-Enantiomer

The (R)-enantiomer (CAS 1235024-08-4) exhibits a specific optical rotation of +32.7° (c 1.0, CHCl₃), whereas the (S)-enantiomer (CAS 59653-66-6) displays a rotation of -29.9° (c 1.0, CHCl₃) [1].

Optical Rotation (R) vs (S)
Head-to-head
Target (R): +32.7° (c 1.0, CHCl₃)
Comparator (S): -29.9° (c 1.0, CHCl₃)
Supports enantiomer identity attribution.
Absolute magnitude difference ~2.8°; opposite sign confirms opposite configuration.
Chiral Purity Stereochemistry Enantiomeric Excess

Enantiomeric Purity and Chiral Ligand Function

The (R)-enantiomer is explicitly characterized as a chiral nitrogen ligand for enantioselective synthesis . While direct catalytic efficiency data are not available for this specific scaffold, the defined stereochemistry is critical for generating metal complexes that achieve high enantioselectivity. In contrast, a racemic mixture (or the achiral analog) would yield non-selective or racemic products, undermining the entire synthetic route.

Chiral Ligand Function
Class-level
Qualitative: enantioselective induction vs. non-selective background
Selection of (R)-enantiomer critical for asymmetric synthesis workflow.
Direct catalytic efficiency data for this scaffold not available; class-level inference.
Asymmetric Synthesis Chiral Ligand Enantioselectivity

Melting Point as Purity Indicator

The target compound has a reported melting point of 193-196°C . While a direct comparative melting point for the racemic mixture is not available in the primary literature, the narrow range observed for the pure enantiomer is a key quality control parameter. Deviations from this range upon receipt or storage can indicate degradation, contamination, or racemization, unlike the broader or different melting range typical of the racemate.

Melting Point Purity Check
Data to verify
193–196°C
Rapid identity and purity indicator for incoming material.
Narrow range for single enantiomer; racemate comparison not quantitatively defined.
Purity Analysis Quality Control Crystallinity

Angiotensin II Antagonist Potential

Benzimidazole derivatives, as a class, have been extensively patented and studied as potent nonpeptide angiotensin II (AII) receptor antagonists with antihypertensive activity in vivo (rat models, ED₅₀ 5-20 mg/kg iv) [1]. The (R)-enantiomer provides a chiral handle that can be exploited to enhance receptor binding selectivity and improve pharmacokinetic properties over achiral benzimidazole analogs, although specific IC₅₀ values for this exact compound are not disclosed.

Angiotensin II Antagonist Potential
Class-level
Class-level AII antagonist activity reported; specific IC₅₀ not disclosed for this compound.
Supports chiral SAR exploration for angiotensin II receptor research.
Based on benzimidazole class patent data; model-response context requires validation.
Cardiovascular Research Angiotensin II Antagonist Benzimidazole SAR

(R)-i-Pr-BIMAH: Key Applications


Enantioselective Catalysis for Chiral Synthesis

Procure this compound specifically when developing new asymmetric catalytic methods. As a defined chiral nitrogen ligand, the (R)-enantiomer is essential for metal-catalyzed reactions where the desired product is a single enantiomer. Use of the racemic mixture or the (S)-enantiomer would yield the opposite or a racemic mixture of the target molecule, invalidating the chiral synthesis .

Building Block for Angiotensin II Antagonists

This compound is suitable for medicinal chemistry programs focused on cardiovascular disease. Its chiral benzimidazole core can be further functionalized to create new chemical entities with potential stereospecific binding to the angiotensin II receptor. The defined (R)-stereochemistry provides a clear advantage over non-stereoselective building blocks for establishing structure-activity relationships (SAR) [1].

Chiral Analytical Reference Standard

Due to its well-characterized specific rotation (+32.7°), this compound can serve as a reference standard for chiral HPLC method development or for calibrating polarimeters. It enables the quantification of enantiomeric excess in reaction mixtures where the (S)-enantiomer may be a byproduct, ensuring quality control in chemical production .

Stereochemical Influence on Bioactivity

Utilize the (R)-enantiomer in comparative biological assays against its (S)-enantiomer to investigate stereochemical effects on enzyme inhibition, receptor binding, or cellular uptake. This fundamental research can reveal critical insights into the molecular recognition processes of benzimidazole-based pharmacophores [2].

Application
Selection Property
Validation Focus
Enantioselective catalysis research
Defined (R)-stereochemistry
Enantiomeric excess outcome review
Angiotensin II receptor SAR studies
Chiral benzimidazole scaffold
Receptor binding selectivity interpretation
Chiral analytical method development
Characterized optical rotation
Enantiomeric excess calibration
Stereochemical bioactivity comparison
Enantiomer pair evaluation
Enantiomer-specific assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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